tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that features a tert-butyl ester group, a nitrobenzoyl moiety, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide for the oxidation and tert-butyl nitrite for the nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the isoindole core can interact with aromatic residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl nitrite: Used in similar nitration reactions.
tert-Butyl esters: Commonly used in organic synthesis for esterification reactions.
Nitrobenzoyl derivatives: Utilized in the synthesis of various organic compounds.
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-13(27)18(22(29)32-23(2,3)4)19-16-10-5-6-11-17(16)20(24-19)25-21(28)14-8-7-9-15(12-14)26(30)31/h5-12H,1-4H3,(H,24,25,28)/b19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOPEZTOTWWFJ-HNENSFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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